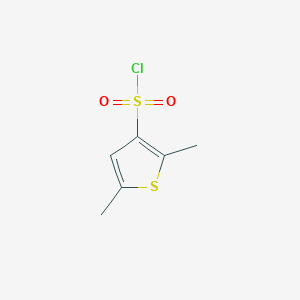

2,5-dimethylthiophene-3-sulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTPCYKEUFDVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381484 | |

| Record name | 2,5-dimethylthiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97272-04-3 | |

| Record name | 2,5-dimethylthiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylthiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylthiophene-3-sulfonyl Chloride

Section 1: Introduction and Molecular Overview

2,5-Dimethylthiophene-3-sulfonyl chloride is a specialized heterocyclic sulfonyl chloride that serves as a valuable building block in synthetic chemistry. Its utility is primarily derived from the reactive sulfonyl chloride moiety attached to a sterically defined and electronically distinct dimethylthiophene core. This combination allows for the strategic introduction of the 2,5-dimethylthiophen-3-ylsulfonyl group into a wide array of molecules, making it a reagent of interest in the fields of pharmaceutical synthesis and materials science.

The compound's reactivity is centered on the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack. This predictable reactivity, coupled with the unique properties conferred by the thiophene ring, enables the synthesis of complex sulfonamides, sulfonate esters, and other sulfur-containing derivatives. Understanding its core physical properties is paramount for its safe handling, proper storage, and effective deployment in synthetic protocols.

Caption: Molecular structure of this compound.

Section 2: Core Physical and Chemical Properties

The effective application of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate everything from reaction setup and solvent choice to storage requirements and safety protocols.

| Property | Value | Source(s) |

| CAS Number | 97272-04-3 | |

| Molecular Formula | C₆H₇ClO₂S₂ | |

| Molecular Weight | 210.70 g/mol | |

| Physical Form | Liquid | |

| Appearance | Colorless | |

| Boiling Point | 120-122 °C at 3 mmHg | |

| Solubility | Insoluble in water | |

| Purity | ≥95% (typical) |

Expert Commentary on Properties:

-

Physical State: As a liquid at room temperature, this compound is readily dispensable by volume, simplifying reaction setup. However, its corrosive nature necessitates careful handling with appropriate chemical-resistant syringes or cannulation techniques.

-

Boiling Point: The high boiling point, even under reduced pressure (3 mmHg), indicates low volatility under standard laboratory conditions. This minimizes inhalation risks during handling but also means that purification by distillation requires high vacuum to prevent thermal decomposition.

-

Solubility: Its insolubility in water is a critical property. This dictates the use of anhydrous aprotic organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) for reactions to prevent hydrolysis of the sulfonyl chloride group. This property also simplifies aqueous workups, as the compound and its non-polar derivatives will preferentially partition into an organic layer.

Section 3: Synthesis and Reactivity Profile

Plausible Synthetic Route

While specific, detailed preparations are proprietary, a chemically sound and common method for synthesizing aryl sulfonyl chlorides is the direct chlorosulfonation of the parent aromatic ring. In this case, 2,5-dimethylthiophene would be treated with a strong chlorosulfonating agent.

Causality of Experimental Choice:

-

Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful and cost-effective reagent for this transformation. It acts as the source for the -SO₂Cl group.

-

Mechanism: The reaction is an electrophilic aromatic substitution. The electron-rich thiophene ring attacks the electrophilic sulfur atom of the chlorosulfonic acid, leading to the substitution of a hydrogen atom (preferentially at the more activated 3-position) with the sulfonyl chloride group. The reaction is typically performed at low temperatures to control its high reactivity and minimize side-product formation.

Core Reactivity: Nucleophilic Acyl Substitution

The central theme of this compound's reactivity is the electrophilicity of the sulfur atom. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, displacing the chloride leaving group. This reaction is the cornerstone of its utility.

Typical Nucleophiles:

-

Amines (Primary & Secondary): React to form stable and often crystalline sulfonamides. This is one of the most common applications in medicinal chemistry.

-

Alcohols/Phenols: React to form sulfonate esters. These esters are excellent leaving groups themselves, serving to activate alcohols for subsequent substitution reactions.

-

Water: Reacts via hydrolysis to form the corresponding 2,5-dimethylthiophene-3-sulfonic acid. This is an undesirable side reaction, underscoring the need for anhydrous conditions.

Experimental Protocol: General Synthesis of a Sulfonamide

This protocol describes a self-validating system for synthesizing a sulfonamide derivative, a process central to the application of this reagent.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the desired primary or secondary amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane, 0.1-0.5 M).

-

Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2-1.5 eq.). The base is critical as it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a control measure to manage the exothermicity of the reaction and prevent potential side reactions.

-

Reagent Addition: Slowly add this compound (1.0-1.1 eq.) dropwise to the stirred solution. A slow addition rate is crucial for thermal control.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the limiting reagent.

-

Workup & Purification: Upon completion, the reaction is quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography or recrystallization.

Caption: General workflow for the synthesis of sulfonamides.

Section 4: Predicted Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. It should feature three distinct singlets:

-

One singlet in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the single proton on the thiophene ring at the 4-position.

-

Two singlets in the aliphatic region (approx. 2.5-3.0 ppm), each integrating to 3 protons, corresponding to the two non-equivalent methyl groups at the 2- and 5-positions.

-

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals: four for the thiophene ring carbons and two for the methyl carbons.

-

IR Spectroscopy: The infrared spectrum would be dominated by strong, characteristic stretching vibrations for the sulfonyl group (S=O) in the regions of approximately 1350-1380 cm⁻¹ (asymmetric stretch) and 1160-1190 cm⁻¹ (symmetric stretch).

Section 5: Safety, Handling, and Storage

Due to its high reactivity, this compound must be handled with stringent safety measures.

-

Primary Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage. The GHS signal word is "Danger" with the pictogram GHS05 (corrosion) being applicable.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles in conjunction with a full-face shield.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of any vapors. Use only in a well-ventilated area. It is classified as a Dangerous Good for transport, which may incur additional shipping charges.

-

Storage: Store in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases or oxidizing agents. The recommended storage temperature is between 2-8 °C. Keep the container tightly closed to prevent moisture from entering, which would lead to hydrolysis.

Section 6: Conclusion

This compound is a potent and versatile chemical reagent for introducing a specific sulfonyl moiety into organic molecules. Its status as a corrosive liquid with a high boiling point and water insolubility defines the necessary conditions for its handling and use. The predictable reactivity of its sulfonyl chloride group with a wide range of nucleophiles makes it a reliable tool for constructing complex molecular architectures in pharmaceutical and materials research. A comprehensive understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

-

This compound | CAS 97272-04-3 | SCBT.

-

2,5-DIMETHYL-3-THIOPHENESULFONYL CHLORIDE [97272-04-3].

-

This compound - LookChem.

-

Buy this compound | 97272-04-3 - Smolecule.

-

This compound | C6H7ClO2S2 | CID 2779650 - PubChem.

-

2,5-Dimethylthiophene-3-sulphonyl chloride | 97272-04-3 - Sigma-Aldrich.

-

This compound [F226325-5G] - 97272-04-3 - Novachem.

-

This compound | 97272-04-3 | XDA27204 - Biosynth.

-

SAFETY DATA SHEET - 2,5-Dichlorothiophene-3-sulfonyl chloride.

-

2,5-Dimethyl-3-thiophenesulfonyl chloride | CymitQuimica.

-

The three sulfonyl chloride below are widely used for the preparation of sulfanate esters to... [Homework.Study.com]([Link]

An In-depth Technical Guide to 2,5-Dimethylthiophene-3-sulfonyl Chloride: Structure, Bonding, and Reactivity

This guide provides a comprehensive analysis of 2,5-dimethylthiophene-3-sulfonyl chloride, a pivotal heterocyclic building block in modern organic synthesis and pharmaceutical development. We will dissect its molecular architecture, explore the nuances of its chemical bonding, and elucidate how these fundamental properties govern its reactivity and utility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this versatile reagent.

Core Molecular Identity and Structure

This compound is an organosulfur compound featuring a substituted thiophene ring. The thiophene core, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry, frequently serving as a bioisosteric replacement for phenyl rings to enhance metabolic stability or binding affinity.

The molecule's identity is defined by the following key features:

-

IUPAC Name: this compound

-

CAS Number: 97272-04-3

-

Molecular Formula: C₆H₇ClO₂S₂

-

Molecular Weight: Approximately 210.70 g/mol

The structure consists of a central thiophene ring substituted at the 2- and 5-positions with electron-donating methyl groups and at the 3-position with a strongly electron-withdrawing sulfonyl chloride (-SO₂Cl) group.

Caption: 2D structure of this compound.

A Deeper Look at Chemical Bonding and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its aromatic core and the electronic nature of its substituents.

The Thiophene Ring: An Aromatic Heterocycle

The thiophene ring is an aromatic system, analogous to benzene. Its aromaticity arises from a planar, cyclic arrangement of atoms with a delocalized π-electron system containing 6 electrons (4 from the carbons, 2 from a lone pair on the sulfur atom). This delocalization confers significant stability. However, the presence of the sulfur heteroatom introduces asymmetry and alters the bond geometry compared to benzene. Typical bond angles at the sulfur atom are around 93°, with C-S bond lengths of approximately 1.70 Å.

Competing Electronic Effects of Substituents

The molecule's electronic landscape is shaped by a push-pull mechanism between the methyl and sulfonyl chloride groups.

-

Methyl Groups (-CH₃): Positioned at C2 and C5, the two methyl groups act as electron-donating groups (EDGs) . They push electron density into the thiophene ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring compared to unsubstituted thiophene.

-

Sulfonyl Chloride Group (-SO₂Cl): Conversely, the sulfonyl chloride group at C3 is a potent electron-withdrawing group (EWG) . The high electronegativity of the two oxygen atoms and the chlorine atom pulls electron density away from the sulfur atom. This effect is transmitted through the sulfur-carbon bond to the thiophene ring, decreasing its electron density. The sulfur atom in the sulfonyl chloride moiety is highly electrophilic, making it the primary site for chemical reactions.

This electronic tug-of-war makes the molecule a fascinating subject. While the methyl groups activate the ring towards electrophilic substitution, the powerful deactivating effect of the sulfonyl chloride group dominates, directing the molecule's primary reactivity towards nucleophilic attack at the sulfonyl sulfur.

Caption: Electronic influence of substituents on the thiophene core.

Synthesis and Key Chemical Transformations

The utility of this compound as a synthetic intermediate is rooted in its straightforward preparation and the predictable reactivity of the sulfonyl chloride functional group.

Synthesis Protocol: Chlorosulfonation

The most common method for synthesizing this compound is the direct chlorosulfonation of 2,5-dimethylthiophene. This electrophilic aromatic substitution reaction typically employs a strong chlorosulfonating agent like chlorosulfonic acid (ClSO₃H).

Experimental Protocol: Synthesis via Chlorosulfonation

-

Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool 2,5-dimethylthiophene (1.0 equivalent) to 0-5 °C in an appropriate solvent (e.g., dichloromethane).

-

Reagent Addition: Add chlorosulfonic acid (1.1-1.5 equivalents) dropwise to the cooled solution, maintaining the internal temperature below 10 °C.

-

Reaction: Stir the mixture at low temperature for a specified period (typically 1-3 hours) until the reaction is complete, as monitored by TLC or GC.

-

Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Caption: Synthetic pathway to the title compound.

Hallmark Reactivity: A Gateway to Sulfonamides and Sulfonates

The highly electrophilic sulfur atom of the sulfonyl chloride group is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in building complex molecules.

-

Sulfonamide Formation: This is arguably the most significant reaction. This compound reacts readily with primary and secondary amines in the presence of a base (like pyridine or triethylamine) to form stable sulfonamides. The sulfonamide moiety is a key pharmacophore in numerous FDA-approved drugs, including antibiotics, diuretics, and enzyme inhibitors.

-

Sulfonate Ester Formation: In a similar fashion, reaction with alcohols or phenols yields sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, providing a pathway to further functionalize a molecule.

-

Palladium-Catalyzed Coupling: The compound can also serve as a coupling partner in modern cross-coupling reactions, such as palladium-catalyzed desulfitative arylations, to form new carbon-carbon bonds.

Spectroscopic Fingerprints

The structure of this compound can be unequivocally confirmed by standard spectroscopic methods. While detailed spectral data is limited in public sources, the expected characteristics can be predicted.

| Technique | Expected Spectroscopic Data |

| ¹H NMR | - Two singlets for the non-equivalent methyl groups (~δ 2.5 ppm).- One singlet for the remaining aromatic proton on the thiophene ring (~δ 7.0-7.5 ppm). |

| IR Spectroscopy | - Strong, characteristic S=O stretches in the ~1300–1400 cm⁻¹ region.- S–Cl stretch appearing at ~550–650 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to its molecular weight, showing the characteristic isotopic pattern for chlorine and sulfur. |

Applications in Drug Discovery and Materials Science

This compound is more than a simple chemical; it is an enabling tool for innovation.

-

Pharmaceutical Development: Its primary role is as a scaffold and reactive intermediate. Medicinal chemists utilize it to synthesize libraries of novel sulfonamides for high-throughput screening. The thiophene core provides a robust anchor that can be tailored with various amine-containing fragments to probe interactions with biological targets like enzymes and receptors.

-

Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent for introducing the 2,5-dimethylthienyl-3-sulfonyl group into organic molecules, modifying their electronic properties, solubility, or reactivity for applications in materials science and agrochemicals.

Safety and Handling

It is critical to recognize the hazardous nature of this compound. This compound is classified as a corrosive material that causes severe skin burns and eye damage.

-

GHS Hazard Statement: H314

-

Handling Precautions: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.

Conclusion

This compound is a strategically important building block whose value lies in the precise arrangement of its functional groups. The aromatic thiophene ring, activated by two methyl groups and functionalized with a highly reactive sulfonyl chloride handle, provides a reliable and versatile platform for synthetic chemists. Its chemical personality, governed by the electrophilic sulfur center, offers a direct and efficient route to sulfonamides and other sulfur-containing derivatives, cementing its role as a key intermediate in the pursuit of novel pharmaceuticals and advanced materials.

References

- This compound | 97272-04-3 - Smolecule. (URL: )

-

This compound | C6H7ClO2S2 | CID 2779650 - PubChem. (URL: [Link])

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (URL: )

- This compound (C6H7ClO2S2) - PubChemLite. (URL: )

- Synthesis of sulfonyl chloride substr

-

Thiophene - Wikipedia. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

-

The three sulfonyl chloride below are widely used for the preparation of sulfanate esters to... - Homework.Study.com. (URL: [Link]

A Senior Application Scientist's Guide to 2,5-Dimethylthiophene-3-Sulfonyl Chloride: Synthesis, Reactivity, and Application in Drug Discovery

This guide provides an in-depth technical overview of 2,5-dimethylthiophene-3-sulfonyl chloride, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will move beyond simple data recitation to explore the causal reasoning behind its synthesis, its predictable yet powerful reactivity, and its strategic application in the construction of novel molecular entities.

Chemical Identity and Core Properties

The formal IUPAC name for this compound is This compound .[1] It is unequivocally identified by its CAS Number, 97272-04-3.[1][2][3] This reagent is a cornerstone for introducing the 2,5-dimethyl-3-thienylsulfonyl moiety into target molecules, a common strategy in scaffold hopping and lead optimization.

The fundamental physicochemical properties are summarized below. Understanding these parameters is the first step in effective experimental design, from solvent selection to reaction workup.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClO₂S₂ | [1][2][3] |

| Molecular Weight | 210.70 g/mol | [1][2][3] |

| Physical Form | Liquid or low-melting solid | [4] |

| Boiling Point | ~120-122 °C @ 3 mmHg | [2] |

| SMILES | CC1=CC(=C(S1)C)S(=O)(=O)Cl | [1] |

| InChIKey | CMTPCYKEUFDVAU-UHFFFAOYSA-N | [1] |

Synthesis: The Chlorosulfonation of 2,5-Dimethylthiophene

The most direct and industrially scalable synthesis of this compound involves the electrophilic aromatic substitution of 2,5-dimethylthiophene with a potent sulfonating agent, followed by chlorination. Chlorosulfonic acid (ClSO₃H) is an ideal reagent for this, as it accomplishes both steps in a single transformation.

The rationale for this choice is rooted in the reactivity of the starting materials. 2,5-Dimethylthiophene is an electron-rich heterocycle.[5] The methyl groups at the 2- and 5-positions are electron-donating, which activates the thiophene ring towards electrophilic attack, primarily at the vacant 3- and 4-positions. Chlorosulfonic acid is a highly aggressive electrophile. The reaction proceeds by attacking the thiophene ring to form a sulfonic acid intermediate, which is then readily converted to the sulfonyl chloride in the presence of the same reagent.

Caption: General mechanism for sulfonamide formation.

-

Expertise Insight: While acyl chlorides are generally more reactive than sulfonyl chlorides, the latter are often preferred in drug synthesis due to their greater stability. [6]They are typically stable to aqueous workups and can be purified via chromatography, offering a wider processing window. The reaction with amines is often facilitated by a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, driving the equilibrium towards the product.

Core Applications in Medicinal Chemistry

Heterocyclic scaffolds are prevalent in FDA-approved drugs due to their ability to engage in specific biological interactions and confer favorable pharmacokinetic properties. [7]Sulfonamides are a "privileged scaffold" in medicinal chemistry, famously represented by antibacterial sulfa drugs, diuretics, and anticonvulsants.

This compound serves as a critical reagent that merges these two powerful concepts. It allows for the direct installation of a substituted thiophene ring into a sulfonamide structure. This enables medicinal chemists to:

-

Explore New Chemical Space: Generate novel sulfonamide libraries where the aryl group is a 2,5-dimethylthiophene.

-

Modulate Physicochemical Properties: The thiophene ring, as a bioisostere of a phenyl ring, can alter properties like solubility, metabolism, and protein-binding affinity.

-

Structure-Activity Relationship (SAR) Studies: The methyl groups provide specific steric and electronic features that can be used to probe interactions within a biological target's binding pocket.

This reagent is a valuable tool for synthesizing compounds for screening against a wide range of biological targets, from enzymes like kinases and proteases to G-protein coupled receptors. [8]

Exemplar Experimental Protocol: Synthesis of a Thiophene Sulfonamide

This protocol details the reaction of this compound with a generic primary amine (e.g., benzylamine) and serves as a template for library synthesis.

-

Setup: To a solution of benzylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in DCM dropwise.

-

Execution: Stir the reaction at room temperature for 4-12 hours. Monitor for the consumption of the sulfonyl chloride by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash with 1N HCl (to remove excess amine and triethylamine), water, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid or oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,5-dimethylthiophene-3-sulfonamide.

-

Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. As a sulfonyl chloride, this compound presents specific hazards.

-

Corrosivity: It is corrosive and causes severe skin burns and eye damage. [1]Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. [9][10]An emergency eyewash and shower must be accessible. [10]* Reactivity with Water: The compound reacts with moisture, including humidity in the air, to release corrosive hydrochloric acid. [11]This reaction can be vigorous if water is added directly to the reagent.

-

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols. [9][11]

References

-

This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

SULPHURYL CHLORIDE - SD Fine-Chem. Available from: [Link]

-

Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with... ResearchGate. Available from: [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... MDPI. Available from: [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]

-

Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Reddit. Available from: [Link]

-

Reactions of Sulfonyl Chlorides and Unsaturated Compounds. SynOpen. Available from: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available from: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

- Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. Google Patents.

-

This compound. LookChem. Available from: [Link]

-

2,5-dimethyl thiophene. The Good Scents Company. Available from: [Link]

-

2,5-Dimethylthiophene. Wikipedia. Available from: [Link]

-

Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Available from: [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available from: [Link]

Sources

- 1. This compound | C6H7ClO2S2 | CID 2779650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 97272-04-3 | XDA27204 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 2,5-Dimethylthiophene - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,5-Dimethylthiophene-3-sulfonyl Chloride (CAS No. 97272-04-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,5-Dimethylthiophene-3-sulfonyl chloride stands as a pivotal reagent in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its utility as a versatile building block for the introduction of the 2,5-dimethyl-3-thiophenesulfonyl moiety has positioned it as a compound of significant interest. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by the molecular formula C₆H₇ClO₂S₂ and a molecular weight of approximately 210.70 g/mol .[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 97272-04-3 | [1][2] |

| Molecular Formula | C₆H₇ClO₂S₂ | [1][2] |

| Molecular Weight | 210.70 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Boiling Point | 120-122 °C at 3 mmHg | [3] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis and Mechanistic Considerations

A plausible synthetic pathway is illustrated below:

Caption: General synthetic scheme for this compound.

Reactivity Profile: The Sulfonyl Chloride Functional Group

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[4] This high reactivity makes it an excellent substrate for nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, facilitating reactions with a wide range of nucleophiles, most notably amines and alcohols.[5]

Reaction with Amines to Form Sulfonamides

A primary application of this reagent is the synthesis of sulfonamides through its reaction with primary or secondary amines.[6] This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a common feature in many pharmaceutical agents. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.

A generalized workflow for sulfonamide synthesis is as follows:

Caption: Generalized experimental workflow for sulfonamide synthesis.

Application in Drug Discovery: Synthesis of TRPML1 Agonists

A notable application of this compound is in the synthesis of heterocyclic agonists for the Transient Receptor Potential Mucolipin 1 (TRPML1) ion channel.[7] TRPML1 is a lysosomal cation channel, and its dysfunction is implicated in neurodegenerative diseases such as Alzheimer's disease.[8][9] The development of small molecule agonists for TRPML1 is an active area of research for potential therapeutic interventions.

While a detailed, step-by-step protocol for the synthesis of a specific TRPML1 agonist using this compound is proprietary and not publicly available, patent literature describes its use in reacting with various amine-containing heterocyclic cores to produce the final agonist compounds.[7]

The general principle involves the formation of a sulfonamide linkage between the 2,5-dimethylthiophene-3-sulfonyl moiety and a suitable amine on a core heterocyclic structure, as depicted in the conceptual diagram below.

Sources

- 1. fiveable.me [fiveable.me]

- 2. scbt.com [scbt.com]

- 3. scienceopen.com [scienceopen.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. uwo.scholaris.ca [uwo.scholaris.ca]

- 7. fishersci.com [fishersci.com]

- 8. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

An In-depth Technical Guide to the Isomers of C6H7ClO2S2: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the key structural isomers of the molecular formula C6H7ClO2S2. Moving beyond a generic template, this document is structured to deliver field-proven insights into the synthesis, characterization, and potential utility of these compounds, with a focus on their relevance to researchers in medicinal chemistry and drug development.

Introduction: Unraveling the Isomeric Landscape of C6H7ClO2S2

The molecular formula C6H7ClO2S2 primarily represents a group of substituted thiophenesulfonyl chlorides. These compounds are characterized by a central thiophene ring, a sulfonyl chloride functional group, and additional alkyl substituents. Due to the various possible arrangements of these groups on the thiophene ring, several structural isomers exist. This guide will focus on the most prominent and synthetically accessible of these:

-

2,5-Dimethylthiophene-3-sulfonyl chloride

-

3,4-Dimethylthiophene-2-sulfonyl chloride

-

5-Ethylthiophene-2-sulfonyl chloride

These isomers, while sharing the same molecular formula, exhibit distinct physical, chemical, and potentially biological properties due to the differential placement of their constituent groups. The sulfonyl chloride moiety, in particular, is a highly reactive functional group, making these compounds valuable as intermediates in the synthesis of a wide array of derivatives, most notably sulfonamides—a class of compounds with a rich history in medicinal chemistry.

Physicochemical and Structural Characteristics

The fundamental properties of these isomers are summarized below. These differences in physical characteristics underscore the importance of isomeric purity in experimental work.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |

| I | This compound | 97272-04-3 | 210.70 | Liquid | 120-122 (at 3 mmHg)[1] |

| II | 3,4-Dimethylthiophene-2-sulfonyl chloride | 1227608-07-2 | 210.70 | Not specified | Not specified |

| III | 5-Ethylthiophene-2-sulfonyl chloride | 56921-00-7 | 210.70 | Liquid | Not specified |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of these thiophenesulfonyl chloride isomers is the electrophilic chlorosulfonation of the corresponding substituted thiophene precursors. This reaction typically employs chlorosulfonic acid as the sulfonating agent.[2] The regioselectivity of the reaction is dictated by the directing effects of the alkyl substituents on the thiophene ring.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: first, the synthesis of the substituted thiophene, followed by its chlorosulfonation.

Sources

safety and handling of 2,5-dimethylthiophene-3-sulfonyl chloride

An In-depth Technical Guide to the Safe Handling of 2,5-dimethylthiophene-3-sulfonyl chloride

Introduction

This compound (CAS No. 97272-04-3) is a versatile sulfonylating agent utilized in medicinal chemistry and organic synthesis for the construction of sulfonamides and sulfonate esters.[1][2] Its reactivity, however, necessitates a comprehensive understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles. It is intended for laboratory personnel, researchers, and drug development professionals who may handle this or structurally similar reagents.

Chemical and Physical Identity

A precise understanding of a reagent's properties is the foundation of its safe use. This compound is an organosulfur compound whose identity and key physical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 97272-04-3 | [3][4] |

| Molecular Formula | C₆H₇ClO₂S₂ | [3][4] |

| Molecular Weight | 210.7 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 120 °C | [1] |

| Appearance | Data not available; assumed to be a liquid or low-melting solid |

Hazard Identification and Risk Assessment

The primary hazard associated with this compound stems from its classification as a corrosive substance.[3] This is characteristic of the sulfonyl chloride functional group.

GHS Classification:

-

Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[3]

Causality of Corrosivity: The electrophilic sulfur atom in the sulfonyl chloride moiety is highly susceptible to nucleophilic attack. In the presence of water, such as moisture on the skin, in the eyes, or in mucous membranes, it undergoes rapid hydrolysis. This reaction is highly exothermic and produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and cause immediate chemical burns.[5]

Figure 1: Hydrolysis reaction of sulfonyl chlorides.

Routes of Exposure:

-

Dermal Contact: The most common route of exposure. Causes immediate burns, redness, pain, and potential blistering.[6]

-

Ocular Contact: Extremely dangerous. Can cause severe burns, corneal damage, and potentially irreversible blindness.[6]

-

Ingestion: Causes severe burns to the mouth, throat, and gastrointestinal tract.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls: The primary engineering control is to handle this compound exclusively within a certified chemical fume hood. This serves two purposes:

-

Containment: It protects the user from inhaling potentially harmful vapors.

-

Blast Shield: The sash provides a physical barrier in the unlikely event of a pressure build-up from a runaway reaction.

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected for chemical resistance.[8][9]

| PPE Category | Specification | Rationale and Field Insight |

| Hand Protection | Nitrile or neoprene gloves.[10] Consider double-gloving. | Gloves must be inspected before use. Sulfonyl chlorides can degrade some materials; immediately remove and replace any glove that is splashed. Double-gloving provides an extra layer of protection during cleanup of a contaminated outer glove. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[9][10] | Standard safety glasses are insufficient.[8] Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact.[8] |

| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin on the arms and torso from incidental contact. |

| Respiratory | Use in a fume hood is primary. For emergency spill response, a full-face respirator with an acid gas cartridge is required.[10] | This ensures protection from the high concentrations of HCl vapor that would be generated in a spill.[10] |

Safe Handling and Storage Protocols

Adherence to a systematic workflow is critical for minimizing risk.

Figure 2: Systematic workflow for handling sulfonyl chlorides.

Experimental Protocol: Weighing and Dispensing

-

Preparation: Before retrieving the reagent, don all required PPE (double gloves, lab coat, goggles, face shield). Ensure the chemical fume hood is operational.

-

Inert Environment: As sulfonyl chlorides are moisture-sensitive, prepare the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon) if the subsequent chemistry requires anhydrous conditions.

-

Dispensing: Place the reagent bottle in a secondary container and transport it to the fume hood. Uncap the bottle and, using a clean, dry spatula or pipette, transfer the desired amount to a tared, compatible weigh boat or directly into the reaction vessel.

-

Capping: Immediately recap the reagent bottle tightly to prevent exposure to atmospheric moisture.

-

Addition: If adding to a reaction, do so slowly and in a controlled manner, preferably to a cooled solution, to manage any potential exotherm. Never add water or other nucleophiles directly to the bulk reagent.

-

Cleanup: Decontaminate the spatula or any contaminated surfaces with an appropriate solvent (e.g., isopropanol) followed by a wipe-down. Dispose of contaminated materials as hazardous waste.

Storage Requirements:

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[10]

-

Moisture Control: The storage area must be free of water. Store under an inert gas if possible. The key is to prevent hydrolysis, which generates corrosive HCl gas and can pressurize the container.

-

Incompatibilities: Segregate from bases, alcohols, amines, and strong oxidizing agents.[10]

-

Container: Keep in the original, tightly sealed container. Ensure the container is physically sound and check regularly for leaks.

Reactivity and Incompatibilities

Understanding the reactivity profile of this compound is paramount for preventing dangerous situations.

Sources

- 1. This compound | 97272-04-3 | XDA27204 [biosynth.com]

- 2. Buy this compound | 97272-04-3 [smolecule.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. fishersci.com [fishersci.com]

- 7. Documents [merckmillipore.com]

- 8. pppmag.com [pppmag.com]

- 9. blog.storemasta.com.au [blog.storemasta.com.au]

- 10. nbinno.com [nbinno.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thiophene Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene sulfonyl chlorides, a class of organosulfur compounds, have emerged from relative obscurity to become indispensable building blocks in modern medicinal chemistry. Their journey, intertwined with the serendipitous discovery of the thiophene nucleus itself, reflects a rich history of chemical exploration and innovation. This technical guide provides an in-depth exploration of the discovery and historical development of thiophene sulfonyl chlorides, detailing the evolution of their synthesis, the underlying chemical principles governing their reactivity, and their pivotal role in the creation of blockbuster pharmaceuticals. By synthesizing historical context with contemporary synthetic protocols and mechanistic insights, this guide serves as a comprehensive resource for researchers seeking to leverage the unique properties of this privileged heterocyclic scaffold.

The Dawn of Thiophene Chemistry: A Fortuitous Discovery

The story of thiophene sulfonyl chlorides begins with the discovery of their parent heterocycle, thiophene. In 1882, the celebrated German chemist Viktor Meyer, while performing a routine lecture demonstration of the indophenin test for benzene, encountered an anomaly. He observed that when isatin and concentrated sulfuric acid were mixed with crude benzene, a vibrant blue dye was formed. However, to his surprise, highly purified benzene failed to produce this characteristic color.[1] This keen observation led Meyer to deduce the presence of an unknown impurity in the crude benzene, which he subsequently isolated and named "thiophene" from the Greek words "theion" (sulfur) and "phaino" (to shine or appear).[2] Meyer's discovery not only introduced a new class of aromatic heterocyclic compounds but also laid the foundation for a vast and fruitful area of chemical research.[1]

The initial period following Meyer's discovery, from 1883 to 1888, was dominated by his own extensive investigations into the chemistry of thiophene, culminating in his seminal book, Die Thiophengruppe. A second significant era of thiophene chemistry was spearheaded by Wilhelm Steinkopf from 1918 to 1941, whose work was consolidated in his book, Die Chemie des Thiophens. These foundational periods established the fundamental reactivity of the thiophene ring, including its propensity for electrophilic substitution, a characteristic that would prove crucial for the synthesis of its sulfonyl chloride derivatives.

The Emergence of Thiophene Sulfonyl Chlorides: Key Synthetic Developments

While the early focus was on understanding the basic chemistry of thiophene, the development of methods to introduce the sulfonyl chloride functionality onto the thiophene ring marked a significant step towards unlocking its full potential, particularly in the realm of medicinal chemistry.

The Classical Approach: Direct Chlorosulfonation

The most direct and historically significant method for the synthesis of thiophene sulfonyl chlorides is the electrophilic substitution of thiophene with a chlorosulfonating agent. Chlorosulfonic acid (ClSO₃H) has traditionally been the reagent of choice for this transformation.[3] The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the electron-rich thiophene ring attacks the electrophilic sulfur atom of the chlorosulfonating species.

dot graph "Chlorosulfonation_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Mechanism of Thiophene Chlorosulfonation";

The reactivity of thiophene towards sulfonation is significantly higher than that of benzene, a property that has been exploited for the purification of benzene.[2][4] This enhanced reactivity is attributed to the lower resonance stabilization energy of the thiophene ring compared to benzene, which leads to a lower activation energy for the formation of the intermediate σ-complex.[2]

Regioselectivity: The electrophilic substitution of unsubstituted thiophene predominantly occurs at the 2-position (α-position). This is because the intermediate carbocation formed by attack at the 2-position is more resonance-stabilized (three resonance structures) than the one formed by attack at the 3-position (β-position) (two resonance structures).[5] For substituted thiophenes, the regioselectivity is influenced by the electronic and steric nature of the substituent. Electron-donating groups generally direct incoming electrophiles to the vacant ortho and para positions, while electron-withdrawing groups direct to the meta positions. For instance, the chlorosulfonation of 2-acetylthiophene with neat chlorosulfuric acid yields the 3-chlorosulfonated-5-acetylthiophene.[6]

Experimental Protocol: Synthesis of 2-Thiophenesulfonyl Chloride using Chlorosulfonic Acid [7]

-

In a flask equipped with a stirrer and a dropping funnel, place the thiophene derivative dissolved in a suitable inert solvent (e.g., chloroform).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, and wash it with water and then with a dilute sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude thiophene sulfonyl chloride.

-

Purify the product by vacuum distillation or recrystallization.

A Milder Alternative: The Vilsmeier-Haack Reagent Analogue

While effective, the use of chlorosulfonic acid can be harsh, leading to side reactions, especially with acid-sensitive thiophene derivatives. In 1985, a milder and more convenient one-step procedure for the preparation of thiophene sulfonyl chlorides was reported using a 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).[8] This method offers several advantages, including operational simplicity and the use of more manageable reagents.[8]

dot graph "DMF_SO2Cl2_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Proposed Mechanism for DMF-SO₂Cl₂ Chlorosulfonation";

Experimental Protocol: Synthesis of 2-Thiophenesulfonyl Chloride using DMF-SO₂Cl₂ Complex [8]

-

In a flask, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Add freshly distilled sulfuryl chloride (SO₂Cl₂) dropwise with shaking, keeping the temperature below 25°C. A solid complex will form.

-

Allow the complex to stand at the same temperature for an additional 30 minutes.

-

Add thiophene to the complex and heat the mixture on a water bath at 95-98°C for 1 hour with occasional shaking.

-

Cool the viscous mixture and pour it into ice-water.

-

Extract the product with chloroform.

-

Wash the chloroform solution successively with water and 5% sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the resulting liquid by vacuum distillation to yield 2-thiophenesulfonyl chloride.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |

| Direct Chlorosulfonation | Thiophene, Chlorosulfonic Acid | 35-75 | 0°C to room temperature | Inexpensive, well-established | Harsh conditions, potential for side reactions, acid-sensitive substrates may decompose |

| DMF-SO₂Cl₂ Complex | Thiophene, DMF, SO₂Cl₂ | 60-85 | 95-98°C | Milder conditions, good for some acid-sensitive substrates, one-pot procedure | Higher temperature required, complex formation step |

Thiophene Sulfonyl Chlorides in the Pharmaceutical Arena: Enabling Drug Discovery

The true significance of thiophene sulfonyl chlorides lies in their role as versatile intermediates in the synthesis of a wide array of biologically active molecules. The sulfonyl chloride group is a highly reactive electrophile that readily undergoes nucleophilic substitution with amines to form stable sulfonamides, a key pharmacophore in numerous drugs.

The Sulfonamide Moiety: A Privileged Functional Group

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, found in a diverse range of therapeutic agents including diuretics, anticonvulsants, and carbonic anhydrase inhibitors. The ability to readily synthesize thiophene-based sulfonamides from their corresponding sulfonyl chlorides has been a major driver in the development of new drugs.

Case Study: The Synthesis of Carbonic Anhydrase Inhibitors

A prime example of the application of thiophene sulfonyl chlorides in drug development is in the synthesis of carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma.

Dorzolamide: Dorzolamide is a topical carbonic anhydrase inhibitor used to lower intraocular pressure. Its synthesis involves a key intermediate, a substituted thiophene sulfonyl chloride. The synthesis of this intermediate often starts from a thiophene derivative which is then chlorosulfonated.[9]

dot graph "Dorzolamide_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Generalized Synthetic Workflow for Dorzolamide";

Brinzolamide: Another important carbonic anhydrase inhibitor for the treatment of glaucoma is Brinzolamide. Its synthesis also relies on the formation of a thiophene sulfonamide from a corresponding sulfonyl chloride intermediate. The preparation often starts from 3-acetyl-2,5-dichlorothiophene, which undergoes sulfonation and then chlorination to form the key sulfonyl chloride.[10][11]

Conclusion

From its serendipitous discovery in the late 19th century, the thiophene ring has become a cornerstone of modern medicinal chemistry. The development of synthetic routes to its sulfonyl chloride derivatives has been a pivotal moment in this journey, providing chemists with a powerful tool to introduce the crucial sulfonamide pharmacophore. The historical evolution from harsh chlorosulfonation methods to milder, more versatile procedures reflects the ongoing drive for efficiency and elegance in chemical synthesis. As the demand for novel therapeutics continues to grow, the rich history and versatile chemistry of thiophene sulfonyl chlorides will undoubtedly continue to inspire the discovery and development of the next generation of life-changing medicines.

References

- Meyer, V. (1883). Ueber den Begleiter des Benzols im Steinkohlenteer. Berichte der deutschen chemischen Gesellschaft, 16(1), 1465-1478.

- Steinkopf, W. (1941). Die Chemie des Thiophens. Steinkopff.

- Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063-1064.

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

- Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. In Chemistry of Heterocyclic Compounds (Vol. 44, pp. 1-117). John Wiley & Sons.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 4). Pergamon Press.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Dean, T. R., & May, J. A. (1993). U.S. Patent No. 5,240,923. Washington, DC: U.S.

- Dean, T. R., & May, J. A. (1994). U.S. Patent No. 5,378,703. Washington, DC: U.S.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- WO 2010/061398 A1, Process for preparing dorzolamide hydrochloride and its intermedi

- CN 102936236 A, Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).

-

Wikipedia. (2024). Thiophene. [Link]

-

ResearchGate. (2014). How to carry out a sulfonation reaction?. [Link]

-

ChemSynthesis. (n.d.). 2-thiophenesulfonyl chloride. [Link]

-

PubChem. (n.d.). Thiophene-3-sulfonyl Chloride. [Link]

-

ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. [Link]

-

All About Drugs. (2016). PATENT, US 8344136, PHF S.A., Brinzolamide. [Link]

- Google Patents. (2013).

-

Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063-1064. [Link]

-

Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ?[Link]

-

Chemistry Stack Exchange. (2018). Difference between tendency of benzene and thiophene to undergo sulfonation. [Link]

-

ResearchGate. (2014). How to carry out a sulfonation reaction?. [Link]

- Google Patents. (1949).

-

Brainly.in. (2022). sulfonation of thiophene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. brainly.in [brainly.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]

- 10. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]

- 11. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]

theoretical studies of 2,5-dimethylthiophene-3-sulfonyl chloride

An In-depth Technical Guide to the Theoretical Studies of 2,5-dimethylthiophene-3-sulfonyl chloride

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound (C₆H₇ClO₂S₂), a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), we explore the molecule's structural, electronic, and vibrational properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's stability, reactivity, and potential as a synthetic building block. The methodologies are detailed to ensure transparency and reproducibility, while the results are contextualized with established chemical principles to provide actionable intelligence for experimental design.

Introduction: The Significance of Thiophene Scaffolds and Theoretical Scrutiny

Thiophene and its derivatives are foundational scaffolds in modern chemistry. As a bioisostere of the benzene ring, the thiophene nucleus is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1] Beyond pharmaceuticals, the conjugated nature of the thiophene ring endows it with valuable electronic properties, making its derivatives crucial components in the development of organic semiconductors and conductive polymers.[1][2]

This compound (CAS: 97272-04-3) is a functionalized derivative that combines the stable thiophene core with a highly reactive sulfonyl chloride group.[3][4][5] The sulfonyl chloride moiety is a versatile functional handle, widely used for constructing sulfonamides—a critical class of compounds in drug discovery.[6][7]

Understanding the intrinsic properties of this molecule is paramount for its effective utilization. Theoretical studies, grounded in quantum mechanics, offer a powerful, non-destructive lens to predict molecular geometry, electronic behavior, and reactivity before a single experiment is run.[2][8] This in-silico approach accelerates research by identifying the most promising reaction pathways and providing a causal explanation for observed chemical phenomena. This guide elucidates the molecular landscape of this compound through a detailed computational protocol.

Computational Methodology: A Self-Validating System

To ensure scientific integrity, our theoretical framework is built upon well-established and validated computational methods. The primary tool employed is Density Functional Theory (DFT), which offers a robust balance between computational cost and accuracy for systems of this nature.[8][9][10]

Protocol: Standard Computational Workflow

-

Structure Optimization: The initial 3D structure of this compound was built and subjected to full geometry optimization using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional. This functional is widely recognized for its reliability in predicting the geometries of organic molecules.[9] The 6-311++G(d,p) basis set was employed to provide sufficient flexibility for an accurate description of the electron distribution.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)). This crucial step serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

-

It yields the theoretical vibrational frequencies, which can be correlated with experimental Infrared (IR) spectroscopy data for structural validation.

-

-

Electronic Property Calculation: Key electronic descriptors were calculated from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and the Molecular Electrostatic Potential (MEP) map. These descriptors are fundamental for predicting chemical reactivity.[9][11]

Caption: Workflow for the theoretical analysis of molecular properties.

Results and Discussion: Unveiling the Molecular Architecture

Optimized Molecular Geometry

The geometry optimization converges to a stable structure, the key parameters of which are summarized below. The thiophene ring maintains its characteristic planarity, with the sulfonyl chloride group positioned out of the plane. The bond lengths and angles are consistent with values expected from hybridization theory and data from similar crystallized structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=C | 1.37 - 1.43 |

| C-S (ring) | ~1.75 | |

| C-S (sulfonyl) | ~1.80 | |

| S=O | ~1.45 | |

| S-Cl | ~2.09 | |

| Bond Angles (°) | O=S=O | ~122.5 |

| O=S-Cl | ~107.0 | |

| C-S-Cl | ~101.5 | |

| Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |

Electronic Properties and Reactivity Prediction

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests the molecule is more polarizable and reactive.[10][11]

-

HOMO: The highest occupied molecular orbital is primarily localized over the electron-rich thiophene ring and the sulfur atom within it, indicating this is the region most susceptible to electrophilic attack.

-

LUMO: The lowest unoccupied molecular orbital is concentrated on the sulfonyl chloride group, particularly on the sulfur-chlorine bond. This identifies the sulfur atom as the primary site for nucleophilic attack.

-

Energy Gap (ΔE): The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. This value is critical for comparing its reactivity profile to other thiophene derivatives in drug design and materials science applications.

Caption: Conceptual map of reactive sites based on MEP analysis.

Vibrational Analysis

The calculated vibrational frequencies correspond to the molecule's fundamental modes of vibration. The key stretching frequencies serve as theoretical fingerprints that can be compared with experimental IR data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| S=O Asymmetric Stretch | ~1385 | 1300–1400 [12] |

| S=O Symmetric Stretch | ~1190 | 1150-1200 |

| C-H Stretch (Aromatic & Methyl) | 2950-3100 | 2900-3100 |

| S-Cl Stretch | ~580 | 550–650 [12] |

| Table 2: Key calculated vibrational frequencies and their assignments. |

The strong agreement between the calculated frequencies for the sulfonyl group (S=O and S-Cl stretches) and established experimental ranges validates the accuracy of the optimized molecular structure.

Predicted Reactivity and Synthetic Applications

The theoretical results converge to paint a clear picture of the reactivity of this compound. The molecule is primed for nucleophilic substitution at the sulfonyl sulfur atom . The S-Cl bond is the most reactive site, facilitated by:

-

The high electrophilicity of the sulfur atom (as shown by MEP and LUMO analysis).

-

The chloride ion being an excellent leaving group.

This makes the compound an ideal precursor for synthesizing a diverse library of thiophene-based sulfonamides and sulfonates, which are of high interest in drug development. For example, its reaction with primary or secondary amines in the presence of a base would readily yield the corresponding sulfonamides.

Caption: General reaction scheme for sulfonamide synthesis.

Conclusion

This in-depth theoretical guide has systematically characterized the structural and electronic properties of this compound using DFT calculations. Our findings, derived from a validated computational protocol, provide a robust framework for understanding its behavior. The analysis of the molecular geometry, frontier orbitals, and electrostatic potential collectively identifies the sulfonyl sulfur as a highly electrophilic center, primed for nucleophilic attack. This confirms the compound's utility as a versatile building block for synthesizing complex sulfonamide and sulfonate derivatives. By providing this foundational theoretical knowledge, we aim to empower researchers to design more efficient synthetic strategies and accelerate the development of novel chemical entities in medicine and materials science.

References

- Quantum Chemical Calculations for Thiophene-Furan Deriv

- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.

- Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives - ResearchG

- Buy this compound | 97272-04-3 - Smolecule.

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - NIH.

- (PDF)

- Thiophene-2-sulfonyl chloride(16629-19-9) - ChemicalBook.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchG

- This compound | 97272-04-3 | XDA27204 - Biosynth.

- This compound | C6H7ClO2S2 | CID 2779650 - PubChem.

- This compound | CAS 97272-04-3 | SCBT.

- Facile Synthesis of Sulfonyl Chlorides/Bromides

- Sulfonyl Chlorides/Fluorides - Enamine.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 97272-04-3 | XDA27204 [biosynth.com]

- 4. This compound | C6H7ClO2S2 | CID 2779650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Buy this compound | 97272-04-3 [smolecule.com]

An In-depth Technical Guide to the Solubility of 2,5-Dimethylthiophene-3-sulfonyl Chloride in Organic Solvents

Introduction

2,5-Dimethylthiophene-3-sulfonyl chloride is a versatile heterocyclic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its utility in the synthesis of novel sulfonamides and other derivatives makes a thorough understanding of its physical properties paramount for efficient reaction design, purification, and formulation.[1] Among these properties, solubility in organic solvents is a critical parameter that dictates the choice of reaction media, crystallization conditions, and chromatographic purification strategies.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on empowering the research scientist with the foundational knowledge and practical methodologies to predict, determine, and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide a detailed, self-validating experimental protocol for its determination, and offer insights into the interpretation of the resulting data.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution.[4][5][6][7][8] This principle is rooted in the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9][10][11] For dissolution to be favorable, the energy released from the formation of solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and resulting polarity. The key structural features are:

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring itself is relatively nonpolar.

-

Two Methyl Groups: These alkyl substituents at the 2 and 5 positions are nonpolar and contribute to the overall lipophilicity of the molecule.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and electrophilic functional group. The significant electronegativity difference between the sulfur and oxygen/chlorine atoms creates a strong dipole moment.

The presence of both nonpolar (dimethylthiophene ring) and highly polar (sulfonyl chloride) moieties suggests that this compound will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in extremely nonpolar solvents like hexanes or extremely polar, protic solvents like water. Its optimal solubility will likely be found in solvents of intermediate polarity that can effectively solvate both the nonpolar and polar regions of the molecule.

Intermolecular Forces at Play

The primary intermolecular forces influencing the solubility of this compound are:

-

Dipole-Dipole Interactions: The polar sulfonyl chloride group will strongly interact with polar solvent molecules.

-

London Dispersion Forces: The entire molecule, particularly the dimethylthiophene ring, will interact with solvent molecules through these temporary, induced dipoles. These forces are the primary mode of interaction with nonpolar solvents.

Predictive Solubility in Common Organic Solvents

Based on the principles outlined above, we can make qualitative predictions about the solubility of this compound in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): Solubility is expected to be low. While London dispersion forces will be present, the energy required to overcome the strong dipole-dipole interactions between the sulfonyl chloride groups in the solid state will not be sufficiently compensated by the weak solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile): Good to excellent solubility is anticipated in these solvents. Their polarity allows for effective solvation of the sulfonyl chloride group through dipole-dipole interactions, while their organic character can accommodate the nonpolar thiophene ring.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in dipole-dipole interactions. However, the sulfonyl chloride group is susceptible to solvolysis (reaction with the solvent) in the presence of nucleophilic alcohols, which can complicate solubility measurements over time.

-

Water: Very low solubility is predicted. The large nonpolar surface area of the dimethylthiophene ring will lead to a net unfavorable interaction with the highly ordered hydrogen-bonding network of water. Furthermore, the sulfonyl chloride group will readily hydrolyze in water.

Experimental Determination of Thermodynamic Solubility

Given the lack of readily available quantitative data, experimental determination of solubility is essential. The following section provides a detailed, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of this compound using the reliable shake-flask method. This method ensures that the solution has reached equilibrium with the solid solute, providing a true measure of solubility under the specified conditions. It is crucial to distinguish between thermodynamic and kinetic solubility, as the latter can often overestimate the true equilibrium value.[12][13][14][15][16]

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.2 µm, PTFE membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

-

Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves

Procedure:

-